molecular formula C23H34O2 B093910 17-Ethylpregn-4-ene-3,20-dione CAS No. 1048-01-7

17-Ethylpregn-4-ene-3,20-dione

Cat. No. B093910
CAS RN: 1048-01-7
M. Wt: 342.5 g/mol
InChI Key: BDFDXZCXSWHAAH-DTILQVPTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17-Ethylpregn-4-ene-3,20-dione, also known as 17-Ethyl-5-androsten-3,17-dione or simply as Epistane, is a synthetic steroid that has gained popularity in the scientific community for its potential applications in research. This compound is known for its ability to bind to androgen receptors, leading to anabolic effects on muscle tissue. In

Mechanism Of Action

17-Ethylpregn-4-ene-3,20-dione binds to androgen receptors in muscle tissue, leading to increased protein synthesis and muscle growth. This compound also has anti-catabolic effects, meaning that it can prevent the breakdown of muscle tissue. Additionally, 17-Ethylpregn-4-ene-3,20-dione has been shown to have estrogenic effects, which may contribute to its anabolic properties.

Biochemical And Physiological Effects

Studies have shown that 17-Ethylpregn-4-ene-3,20-dione can increase muscle mass and strength in both animals and humans. This compound has also been shown to have anti-inflammatory effects, which may contribute to its potential use in the treatment of muscle wasting diseases. Additionally, 17-Ethylpregn-4-ene-3,20-dione has been shown to increase the production of red blood cells, which may improve endurance and athletic performance.

Advantages And Limitations For Lab Experiments

One advantage of using 17-Ethylpregn-4-ene-3,20-dione in lab experiments is its ability to selectively bind to androgen receptors in muscle tissue, making it a useful tool for studying the effects of androgens on muscle growth and development. However, one limitation of using this compound is its potential for estrogenic side effects, which may complicate the interpretation of study results.

Future Directions

Future research on 17-Ethylpregn-4-ene-3,20-dione may focus on its potential use in the treatment of muscle wasting diseases, such as muscular dystrophy. Additionally, further studies may investigate the potential use of this compound in improving athletic performance and preventing muscle loss in aging populations. Finally, research may also focus on developing new analogs of 17-Ethylpregn-4-ene-3,20-dione with improved anabolic properties and reduced estrogenic side effects.

Synthesis Methods

The synthesis of 17-Ethylpregn-4-ene-3,20-dione involves the reaction of 5α-androstane-3,17-dione with ethyl magnesium bromide in the presence of a palladium catalyst. This reaction leads to the formation of 17-Ethylpregn-4-ene-3,20-dione, which can then be purified through a series of chromatography and crystallization steps.

Scientific Research Applications

17-Ethylpregn-4-ene-3,20-dione has been studied for its potential applications in a variety of scientific research fields, including pharmacology, biochemistry, and sports science. This compound has been shown to have anabolic effects on muscle tissue, making it a potential candidate for the development of new treatments for muscle wasting diseases. Additionally, 17-Ethylpregn-4-ene-3,20-dione has been studied for its potential use in improving athletic performance, as it has been shown to increase muscle mass and strength.

properties

CAS RN

1048-01-7

Product Name

17-Ethylpregn-4-ene-3,20-dione

Molecular Formula

C23H34O2

Molecular Weight

342.5 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17S)-17-acetyl-17-ethyl-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C23H34O2/c1-5-23(15(2)24)13-10-20-18-7-6-16-14-17(25)8-11-21(16,3)19(18)9-12-22(20,23)4/h14,18-20H,5-13H2,1-4H3/t18-,19+,20+,21+,22+,23-/m1/s1

InChI Key

BDFDXZCXSWHAAH-DTILQVPTSA-N

Isomeric SMILES

CC[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(=O)C

SMILES

CCC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)C

Canonical SMILES

CCC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)C

synonyms

17-Ethylpregn-4-ene-3,20-dione

Origin of Product

United States

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